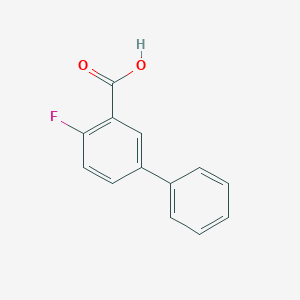

2-Fluoro-5-phenylbenzoic acid

Overview

Description

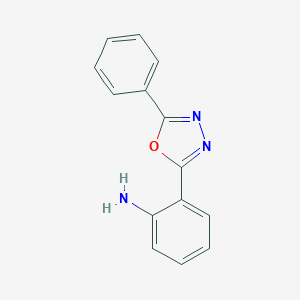

2-Fluoro-5-phenylbenzoic acid is a chemical compound with the molecular formula C13H9FO2 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .

Synthesis Analysis

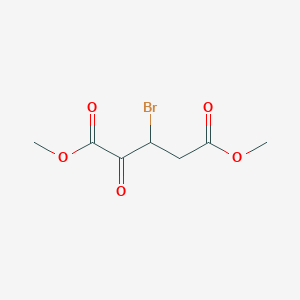

The synthesis of this compound can be achieved from 5-Bromo-2-fluorobenzoic acid and Phenylboronic acid . There are multiple synthetic routes available for its production .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxylic acid group and a fluorine atom . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, carboxylic acids, in general, are known to undergo a variety of reactions. These include reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.21 . Its physical and chemical properties, such as melting point, boiling point, and density, can be determined using various analytical techniques .Scientific Research Applications

2-Fluoro-5-phenylbenzoic acid is an important chemical compound that is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, dyes, and other materials. It is also used in the development of pesticides and other agricultural products. This compound is also used in the study of biochemistry and physiology. It has been used in the study of enzymes and their catalytic activity, as well as in the study of cellular processes. It has also been used in the study of the effects of drugs on the human body.

Mechanism of Action

2-Fluoro-5-phenylbenzoic acid has several mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to inhibit the activity of certain proteins, such as 5-lipoxygenase (5-LOX). In addition, it has been shown to inhibit the activity of certain hormones, such as prostaglandin E2 (PGE2).

Biochemical and Physiological Effects

This compound has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of certain diseases and conditions. It has also been shown to reduce the pain and inflammation associated with arthritis and other inflammatory conditions. In addition, it has been shown to reduce the risk of certain types of cancer, such as breast cancer.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-phenylbenzoic acid has several advantages and limitations for lab experiments. One of the main advantages of this compound is its stability and solubility, which makes it easy to work with in the laboratory. In addition, it is relatively inexpensive, which makes it an attractive option for researchers on a budget. However, it has some limitations, such as its low solubility in water and its potential to cause irritation to the skin and eyes.

Future Directions

The potential applications of 2-Fluoro-5-phenylbenzoic acid are vast and varied. One of the main areas of research is its use in the development of new drugs and treatments for various diseases and conditions. In addition, its potential use in the study of biochemistry and physiology is being explored. Finally, its potential use in the development of new pesticides and other agricultural products is being investigated.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The role of 2-Fluoro-5-phenylbenzoic acid in biochemical reactions is not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has certain stability and degradation characteristics .

Metabolic Pathways

It is known that the compound can interact with certain enzymes or cofactors .

Transport and Distribution

It is known that the compound can interact with certain transporters or binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

properties

IUPAC Name |

2-fluoro-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDZTEBMHMCYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471734 | |

| Record name | 2-fluoro-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146328-84-9 | |

| Record name | 2-fluoro-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)

![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)

![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)